molecular formula C10H12O2 B13027012 7-Methoxyisochroman

7-Methoxyisochroman

Cat. No.: B13027012
M. Wt: 164.20 g/mol
InChI Key: MNCXHFYFMWOMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxyisochroman is an organic compound belonging to the isochroman family Isochromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydrofuran ring The methoxy group at the 7th position of the isochroman structure imparts unique chemical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisochroman typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 7-methoxy-1-tetralone as a starting material, which undergoes cyclization in the presence of an acid catalyst to form this compound. Another method involves the reduction of 7-methoxy-1-tetralone using sodium borohydride followed by cyclization.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes to ensure high yield and purity. The process typically includes the preparation of intermediates, followed by cyclization and purification steps. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyisochroman undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation agents and nucleophiles are used for substitution reactions.

Major Products Formed:

    Oxidation: this compound-4-one

    Reduction: 7-Methoxyisochromanol

    Substitution: Various substituted isochromans depending on the reagents used

Scientific Research Applications

7-Methoxyisochroman has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Studies have shown its potential in modulating biological pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxyisochroman involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence signal transduction pathways, and interact with cellular receptors. The methoxy group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 7-Methoxyisochroman-4-one
  • 1-Phenyl-6,7-dihydroxy-isochroman
  • 3,7-Dimethyl-1,8-dihydroxy-6-methoxyisochroman

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-methoxy-3,4-dihydro-1H-isochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-11-10-3-2-8-4-5-12-7-9(8)6-10/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCXHFYFMWOMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCOC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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